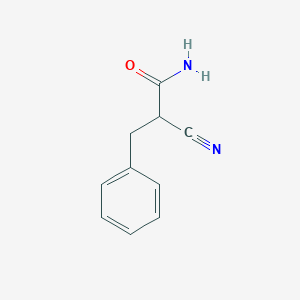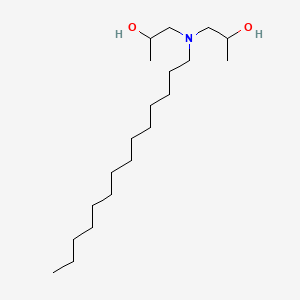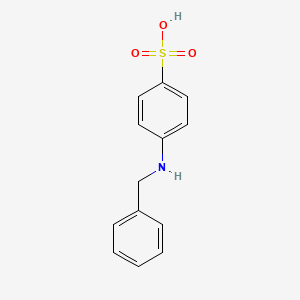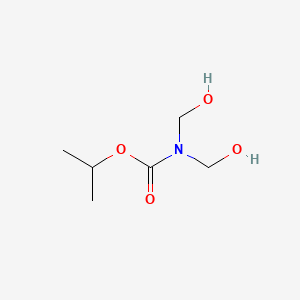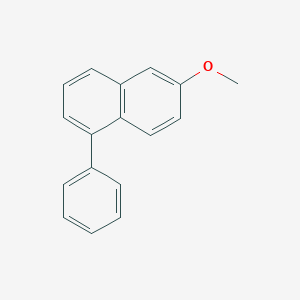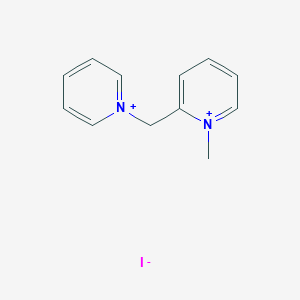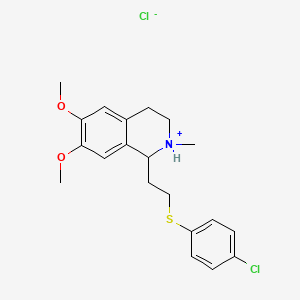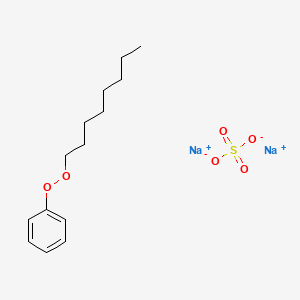
Disodium;octylperoxybenzene;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;octylperoxybenzene;sulfate is a chemical compound with the molecular formula C14H22Na2O6S. It is known for its surfactant properties and is used in various industrial and consumer applications. This compound is part of the larger family of sulfonates, which are widely used in detergents and cleaning agents due to their ability to lower the surface tension of water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;octylperoxybenzene;sulfate typically involves the sulfonation of octylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The general reaction can be summarized as follows:
Sulfonation: Octylbenzene reacts with sulfur trioxide to form octylbenzene sulfonic acid.
Neutralization: The sulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Disodium;octylperoxybenzene;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate, sulfinate, and thiol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Disodium;octylperoxybenzene;sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological assays to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.
作用機序
The mechanism of action of disodium;octylperoxybenzene;sulfate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to interact with and disrupt lipid membranes. This disruption leads to the solubilization of hydrophobic compounds and the release of cellular contents in biological applications. The molecular targets include lipid bilayers and hydrophobic compounds, and the pathways involved are related to the reduction of surface tension and membrane disruption.
類似化合物との比較
Disodium;octylperoxybenzene;sulfate can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Disodium laureth sulfosuccinate: A milder surfactant often used in personal care products.
Sodium lauryl sulfate (SLS): A common surfactant in detergents and cleaning agents.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective.
特性
CAS番号 |
58853-83-1 |
|---|---|
分子式 |
C14H22Na2O6S |
分子量 |
364.37 g/mol |
IUPAC名 |
disodium;octylperoxybenzene;sulfate |
InChI |
InChI=1S/C14H22O2.2Na.H2O4S/c1-2-3-4-5-6-10-13-15-16-14-11-8-7-9-12-14;;;1-5(2,3)4/h7-9,11-12H,2-6,10,13H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChIキー |
JZLQGAKMLRJEBP-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCOOC1=CC=CC=C1.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


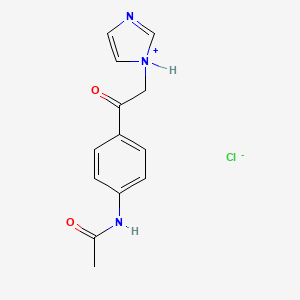

![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
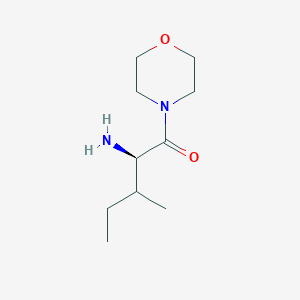
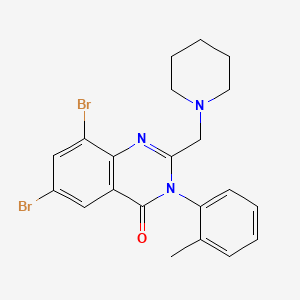
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
